Cas no 2137551-67-6 (2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid)

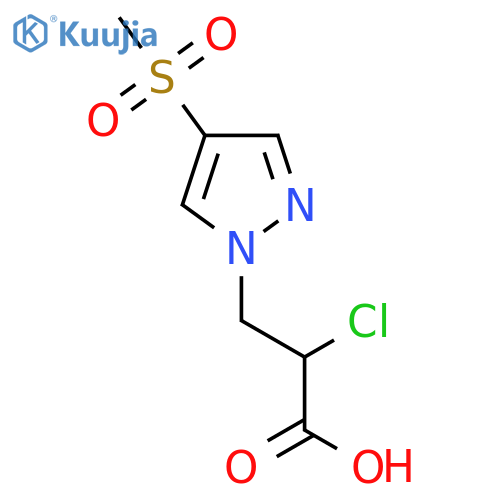

2137551-67-6 structure

商品名:2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid

- EN300-1114926

- 2137551-67-6

-

- インチ: 1S/C7H9ClN2O4S/c1-15(13,14)5-2-9-10(3-5)4-6(8)7(11)12/h2-3,6H,4H2,1H3,(H,11,12)

- InChIKey: NLFISHGYKNWCPB-UHFFFAOYSA-N

- ほほえんだ: ClC(C(=O)O)CN1C=C(C=N1)S(C)(=O)=O

計算された属性

- せいみつぶんしりょう: 251.9971556g/mol

- どういたいしつりょう: 251.9971556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114926-0.5g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 0.5g |

$1152.0 | 2023-10-27 | |

| Enamine | EN300-1114926-0.1g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 0.1g |

$1056.0 | 2023-10-27 | |

| Enamine | EN300-1114926-1.0g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 1g |

$1057.0 | 2023-05-26 | ||

| Enamine | EN300-1114926-2.5g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 2.5g |

$2351.0 | 2023-10-27 | |

| Enamine | EN300-1114926-0.25g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 0.25g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1114926-10.0g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 10g |

$4545.0 | 2023-05-26 | ||

| Enamine | EN300-1114926-5g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 5g |

$3479.0 | 2023-10-27 | |

| Enamine | EN300-1114926-5.0g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 5g |

$3065.0 | 2023-05-26 | ||

| Enamine | EN300-1114926-0.05g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 0.05g |

$1008.0 | 2023-10-27 | |

| Enamine | EN300-1114926-1g |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid |

2137551-67-6 | 95% | 1g |

$1200.0 | 2023-10-27 |

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

2137551-67-6 (2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量